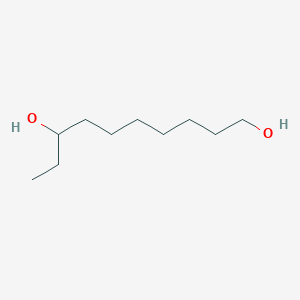
Decane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,8-diol, also known as 1,8-decanediol, is a diol with the molecular formula C10H22O2. It is a linear aliphatic compound with hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Decane-1,8-dione.
Reduction: Decane.
Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.
Scientific Research Applications
Decane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Decane-1,10-diol: Another aliphatic diol with hydroxyl groups at the first and tenth carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups at the first and third carbon atoms.
Comparison:
Decane-1,8-diol vs. Decane-1,10-diol: Both compounds have similar chemical properties, but their applications may differ due to the position of the hydroxyl groups.
This compound vs. Decane-1,3-diol: Decane-1,3-diol has hydroxyl groups closer together, which can lead to different reactivity and applications.
This compound stands out due to its unique positioning of hydroxyl groups, making it suitable for specific applications in various fields.
Properties
CAS No. |
828933-88-6 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
decane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3 |
InChI Key |
GXNQEVBKQUQPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















